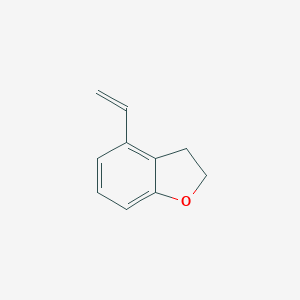

4-ビニル-2,3-ジヒドロベンゾフラン

概要

説明

Synthesis Analysis

The synthesis of 4-Vinyl-2,3-dihydrobenzofuran and related compounds often involves innovative methods that allow for efficient and selective formation of the desired structures. For instance, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate offers a regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans, highlighting a new activation method of the acetal moiety under acid-free conditions (Tohru Kamitanaka et al., 2021). Similarly, metal-free coupling reactions between 2-vinylphenols and carboxylic acids have been developed, using Bu4NI as a catalyst and t-BuOOH as an oxidant, to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrating a simple methodology under metal-free conditions with high atom economy (Jijun Chen et al., 2015).

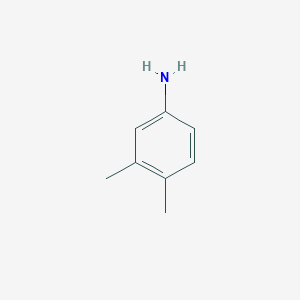

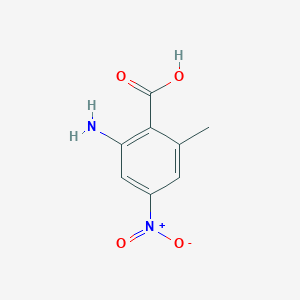

Molecular Structure Analysis

The molecular structure of 4-Vinyl-2,3-dihydrobenzofuran derivatives is crucial for their chemical behavior and properties. Synthesis approaches, such as the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade, play a significant role in constructing the 2-vinylbenzofuran framework, indicating the complexity and versatility of these molecules (Jie‐Ping Wan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Vinyl-2,3-dihydrobenzofuran derivatives are diverse. For example, palladium-catalyzed reactions with nucleophiles demonstrate the versatility of 2-vinyl-2,3-dihydrobenzofurans in synthesizing phenols where nucleophiles are incorporated into the butenyl moiety, showcasing their reactivity and potential for functional group modifications (Takahiro Hosokawa et al., 1986).

Physical Properties Analysis

The physical properties of 4-Vinyl-2,3-dihydrobenzofuran derivatives, such as their solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals. However, specific studies detailing these properties were not identified in the current research summary.

Chemical Properties Analysis

The chemical properties of 4-Vinyl-2,3-dihydrobenzofuran, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence, are crucial for understanding its behavior in chemical reactions and potential applications. For instance, the photoluminescent properties of conjugated aryl–vinyl systems based on 4-Vinyl-2,3-dihydrobenzofuran derivatives highlight their potential in optical materials and sensors, displaying high fluorescence quantum yields (M. Bosiak et al., 2013).

科学的研究の応用

立体相補的エポキシ化

4-ビニル-2,3-ジヒドロベンゾフランは、立体相補的エポキシ化プロセスで使用されてきました . このプロセスには、安定性とエナンチオ選択性が向上したSeStyAの変異体が使用されます。 ストレプトマイセス・エクスフォリアタス由来のモノオキシゲナーゼであるSeStyAの堅牢性は、コンセンサスに基づくアプローチを用いて改善され、いくつかの有益な変異の同定に成功しました .

タシメルテオン中間体

4-ビニル-2,3-ジヒドロベンゾフランは、タシメルテオンの合成における中間体です . タシメルテオンは、特に盲目の個人における非24時間睡眠覚醒障害の治療に使用される薬物です .

不斉エポキシ化

この化合物は、官能基化されていない末端オレフィンの不斉エポキシ化に使用されてきました . これは難しいプロセスであり、4-ビニル-2,3-ジヒドロベンゾフランの使用は有望な結果を示しています .

ベンゾフラン誘導体の合成

4-ビニル-2,3-ジヒドロベンゾフランは、ベンゾフラン誘導体の合成に使用されます . これらの誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性などの強力な生物活性があることが示されています .

ハロゲン化DHBの構築

この化合物は、アリールブロミドの存在と互換性があり、ハロゲン化DHBの構築を可能にします . 次に、これらの化合物は、従来の遷移金属触媒カップリング反応によりさらに精製することができます

Safety and Hazards

将来の方向性

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

作用機序

Target of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .

Mode of Action

It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .

Biochemical Pathways

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.

Result of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .

Action Environment

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .

特性

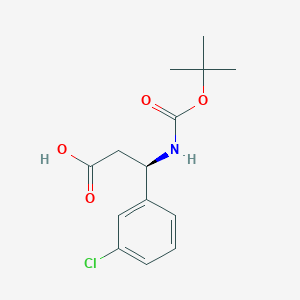

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude 4-vinyl-2,3-dihydrobenzofuran, which is then purified through distillation [].

- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields 4-vinyl-2,3-dihydrobenzofuran [].

Q2: What is a notable application of 4-vinyl-2,3-dihydrobenzofuran in organic synthesis?

A2: 4-Vinyl-2,3-dihydrobenzofuran serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from 4-vinyl-2,3-dihydrobenzofuran as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of 4-vinyl-2,3-dihydrobenzofuran?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of 4-vinyl-2,3-dihydrobenzofuran. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing 4-vinyl-2,3-dihydrobenzofuran.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)